![molecular formula C19H23FN2O4S B2917040 4-ethoxy-3-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2034249-13-1](/img/structure/B2917040.png)
4-ethoxy-3-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzenesulfonamide derivative with a suitable amine . For instance, 4-Fluoro-3-nitrobenzenesulfonamide can react with (tetrahydro-2H-pyran-4-yl)methylamine in the presence of Triethylamine . The reaction is typically carried out in a solvent like tetrahydrofuran .Molecular Structure Analysis
The molecular structure of “4-ethoxy-3-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” would be expected to contain a benzenesulfonamide core, with various substituents attached to the benzene ring . These would include an ethoxy group, a fluoro group, and a complex substituent involving a pyridinyl group and a tetrahydropyran ring .Scientific Research Applications
Synthesis and Biological Activity of Sulfonamides : A study by Gul et al. (2016) focused on synthesizing a series of new benzenesulfonamides, including derivatives similar to the compound . These compounds were evaluated for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed significant cytotoxic activities, which could be important for anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Properties of Sulfonamide Derivatives : Research by Sarvaiya et al. (2019) explored the synthesis of heterocyclic compounds, including benzenesulfonamide derivatives. These compounds were tested for antimicrobial activity against various bacteria and fungi, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).
Photophysicochemical Properties for Cancer Treatment : Öncül et al. (2022) synthesized compounds including benzenesulfonamide derivatives for investigating their spectroscopic, photophysical, and photochemical properties. These compounds, especially zinc(II) phthalocyanine derivatives, showed potential as photosensitizers in photodynamic therapy, an effective alternative therapy in cancer treatment (Öncül et al., 2022).
Molecular and Supramolecular Structures : A study by Jacobs et al. (2013) reported on the structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides. This research provided insights into the molecular and supramolecular structures of compounds related to the one , which can be crucial for understanding their chemical behavior and potential applications (Jacobs et al., 2013).
Corrosion Inhibition Properties : Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives, including benzenesulfonamide derivatives. This study used quantum chemical calculations and molecular dynamics simulations to predict their efficiency in inhibiting iron corrosion (Kaya et al., 2016).
Safety and Hazards
Future Directions
The future directions for research on “4-ethoxy-3-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” could include further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds for their potential biological activities , it could be worthwhile to investigate whether this compound has similar activities.
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-2-26-18-6-5-16(12-17(18)20)27(23,24)22-19(14-7-10-25-11-8-14)15-4-3-9-21-13-15/h3-6,9,12-14,19,22H,2,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXQRYHMDQBAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide |
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